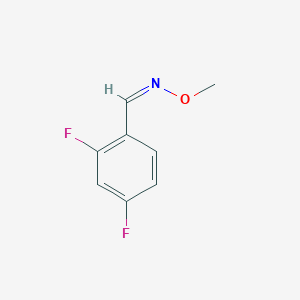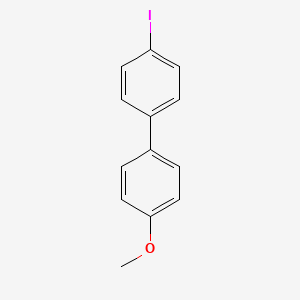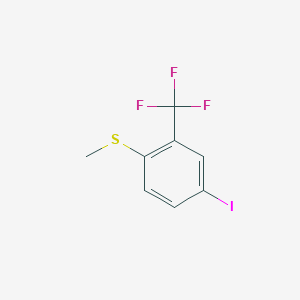
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide is a boron-containing compound known for its unique chemical structure and properties. This compound is part of the dioxaborinine family, which is characterized by the presence of boron atoms within a heterocyclic ring. The presence of fluorine atoms and methyl groups further enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide typically involves the reaction of pentane-2,4-dione with boron trifluoride etherate (BF3·OEt2) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a dry solvent like dichloromethane (CH2Cl2) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Complex Formation: It can form complexes with metals and other organic molecules, enhancing its utility in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorine-substituted derivatives, while oxidation reactions can produce boronic acids or esters.
Applications De Recherche Scientifique
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of fluorescent dyes and probes for biological imaging.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide involves its ability to interact with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. Additionally, the presence of fluorine atoms enhances its electron-withdrawing properties, influencing its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-4,6-di-p-tolyl-2H-1,3,2-dioxaborinine
- 2,2-Difluoro-4,6-dimethyl-2H-1λ3,3,2λ4-dioxaborinine
- Difluoro {2- [1- (3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole}boron
Uniqueness
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide stands out due to its specific substitution pattern and the presence of both fluorine and methyl groups. These features contribute to its unique reactivity and stability, making it a valuable compound in various applications compared to its analogs .
Propriétés
Numéro CAS |
15390-25-7 |
|---|---|
Formule moléculaire |
C5H7BF2O2 |
Poids moléculaire |
147.92 g/mol |
Nom IUPAC |
2,2-difluoro-4,6-dimethyl-1-oxa-3-oxonia-2-boranuidacyclohexa-3,5-diene |
InChI |
InChI=1S/C5H7BF2O2/c1-4-3-5(2)10-6(7,8)9-4/h3H,1-2H3 |
Clé InChI |
UAEGSWGMLVSQPF-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(OC(=CC(=[O+]1)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)




![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)






![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)
